8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline
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Overview
Description
8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Quinoline Derivative Preparation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the pyrrolidine derivative with the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of various biochemical processes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance its binding affinity, allowing it to inhibit or activate the target protein. This interaction can modulate various cellular pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
8-{[1-(4-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a chlorine atom instead of fluorine.
8-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a methyl group instead of fluorine.
8-{[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzenesulfonyl group in 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline makes it unique compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacological properties .
Properties
IUPAC Name |
8-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUZOXFYCRTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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